molecular formula C7H7NO2 B028115 Pyridin-2-yl Acetate CAS No. 3847-19-6

Pyridin-2-yl Acetate

Cat. No. B028115
CAS RN: 3847-19-6
M. Wt: 137.14 g/mol
InChI Key: AEMXNRIHRLEYAK-UHFFFAOYSA-N
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Description

Pyridin-2-yl Acetate is a chemical compound with the molecular formula C7H7NO2 . It is also known by other synonyms such as 2-ACETOXY-PYRIDINE, pyridyl acetate, and 2-pyridinyl acetate . The molecular weight of this compound is 137.14 g/mol .


Molecular Structure Analysis

The InChI string of Pyridin-2-yl Acetate is InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3 . The Canonical SMILES string is CC(=O)OC1=CC=CC=N1 . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and torsion angles are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridin-2-yl Acetate include a molecular weight of 137.14 g/mol, XLogP3 of 1.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 39.2 Ų and a Complexity of 125 .

properties

IUPAC Name

pyridin-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXNRIHRLEYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464637
Record name Pyridin-2-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl Acetate

CAS RN

3847-19-6
Record name Pyridin-2-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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